3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Anticonvulsant Activities
Compounds similar to the one have been synthesized and evaluated for their anticonvulsant activities. For example, derivatives of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine were prepared and screened for their in vivo anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Some molecules demonstrated high activity according to MES and scPTZ models, indicating their potential as anticonvulsant agents (Wang et al., 2015). Similarly, a series of 1,2,3-triazolo-benzodiazepine derivatives were synthesized and evaluated for their anticonvulsant activities, showing high efficacy in PTZ and MES tests, suggesting the therapeutic potential of these compounds in epilepsy management (Shafie et al., 2019).
Anti-inflammatory and Analgesic Properties
Another area of research involves the anti-inflammatory and analgesic properties of related compounds. 1,5-Benzodiazepine tricyclic derivatives have been shown to exert anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandin E2 production, showcasing their potential in the development of new anti-inflammatory molecules (Fruscella et al., 2001).
GABAA Receptor Selectivity and Anxiolytic Profile
Compounds like TPA023 have been identified for their selective efficacy profile at GABAA receptors, demonstrating anxiolytic-like activity in rodent models without inducing sedation. This suggests their potential as novel anxiolytic agents with a safety profile distinct from nonselective agonists (Atack et al., 2006).
Safety and Hazards
Future Directions
Triazole-azepine hybrid molecules, which include “3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride”, are attractive and prospective objects for the rational design of novel potential non-steroidal anti-inflammatory drugs . The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field .
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to their antibacterial effects .
Biochemical Pathways
Similar compounds are known to interfere with the normal functioning of bacterial cells, leading to their death .
Result of Action
Similar compounds have been found to exhibit antibacterial activities, indicating that they may lead to the death of bacterial cells .
Properties
IUPAC Name |
3-(chloromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLUCZMZUSYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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